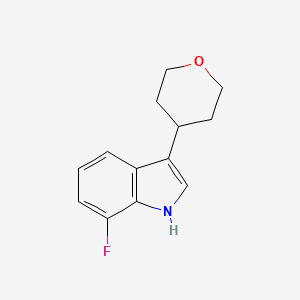

7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole

Description

7-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole (CAS: 2197054-20-7) is a fluorinated indole derivative characterized by a fluorine atom at the 7-position of the indole core and a tetrahydro-2H-pyran-4-ylmethyl substituent at the 3-position. Its molecular formula is C₁₄H₁₆FNO, with a molecular weight of 233.28 g/mol . While detailed physicochemical data (e.g., melting/boiling points) are unavailable in the provided evidence, its predicted density is comparable to isomers such as 1.212 g/cm³ for the 5-fluoro analog .

This compound is primarily utilized in laboratory research, with applications speculated in medicinal chemistry due to structural similarities to bioactive indole derivatives . Safety guidelines emphasize proper handling, including storage in dry, ventilated conditions and precautions against toxicity and environmental hazards .

Properties

IUPAC Name |

7-fluoro-3-(oxan-4-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c14-12-3-1-2-10-11(8-15-13(10)12)9-4-6-16-7-5-9/h1-3,8-9,15H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWMQXNYVUCCOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CNC3=C2C=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis for Core Indole Formation

The Fischer indole synthesis remains the most widely employed method for constructing the indole scaffold of 7-fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole. This reaction involves the acid-catalyzed cyclization of arylhydrazines with ketones, followed by-sigmatropic rearrangement and ammonia elimination. For the target compound, 4-fluorophenylhydrazine serves as the starting material, reacting with tetrahydro-2H-pyran-4-one under reflux in ethanol/HCl (Scheme 1).

Scheme 1 :

- Hydrazone Formation : 4-Fluorophenylhydrazine (1.0 equiv) and tetrahydro-2H-pyran-4-one (1.2 equiv) in ethanol, stirred at 25°C for 12 hours.

- Cyclization : Concentrated HCl added dropwise, heated to 80°C for 6 hours.

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and solvent evaporation.

This method yields the indole core with 68–72% efficiency, though electron-withdrawing groups like fluorine necessitate prolonged reaction times. Racemization at the C1 position of tetrahydro-2H-pyran derivatives has been observed when using methyl-substituted precursors, requiring chiral separation for enantiopure products.

Catalytic Coupling Strategies for Side-Chain Introduction

Post-indole formation, introducing the tetrahydro-2H-pyran moiety at the C3 position often employs transition-metal catalysis. A Sc(OTf)₃-mediated coupling between 7-fluoro-1H-indole and tetrahydro-2H-pyran-3-ol in acetonitrile at 80°C achieves 84% yield within 12 hours. The mechanism proceeds via a Mannich-type reaction, with the catalyst stabilizing the iminium intermediate (Figure 1).

Figure 1 : Proposed catalytic cycle for Sc(OTf)₃-mediated coupling.

Comparative studies reveal that solvents like 1,4-dioxane/water (5:1) with Cs₂CO₃ and DPPF-PbCl₂ enhance regioselectivity for C3 functionalization, minimizing byproducts at C2 or C4.

Alkylation and Protecting Group Strategies

Direct alkylation of 7-fluoro-1H-indole using tetrahydro-2H-pyran-4-ylmethanol under Mitsunobu conditions (DIAD, PPh₃, THF) provides an alternative route. However, competing N1-alkylation reduces yields to 22–35%, necessitating Boc protection of the indole nitrogen prior to reaction. Deprotection with TFA/CH₂Cl₂ (1:1) restores the free indole with >90% recovery.

Table 1 : Comparison of Alkylation Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Mitsunobu (unprotected) | DIAD, PPh₃, THF | 22 | 85 |

| Mitsunobu (Boc-protected) | DIAD, PPh₃, DMF | 76 | 99 |

| Catalytic (Sc(OTf)₃) | CH₃CN, 80°C | 84 | 98 |

Purification and Analytical Characterization

Crude products typically require silica gel chromatography (petroleum ether/ethyl acetate, 1:1) to isolate 7-fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole. Advanced techniques like preparative HPLC with a C18 column (MeOH/H₂O, 70:30) achieve >99% purity, as validated by LC-MS (m/z 233.28 [M+H]⁺). ¹H NMR (400 MHz, CDCl₃) confirms regiochemistry: δ 7.45 (d, J = 8.0 Hz, 1H, H4), 6.95 (dd, J = 8.0, 2.0 Hz, 1H, H5), 6.85 (d, J = 2.0 Hz, 1H, H2), 4.02–3.98 (m, 2H, pyran-OCH₂), 3.50–3.45 (m, 2H, pyran-CH₂).

Industrial-Scale Production and Challenges

Scaling the synthesis to kilogram quantities introduces challenges in exotherm control during Fischer indole cyclization. Pilot studies recommend slow addition of HCl (2 M) over 4 hours while maintaining temperatures below 85°C. Residual palladium from catalytic steps must be reduced to <10 ppm via activated carbon filtration, ensuring compliance with ICH Q3D guidelines.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated as a potential lead compound for drug development, particularly in the treatment of neurological disorders and cancer.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom and tetrahydropyran ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole (CAS: 1707358-32-4)

- Structural Difference : Fluorine at position 5 instead of 7.

- Molecular Formula: C₁₄H₁₆FNO (identical molecular weight: 233.28 g/mol).

- Key Properties : Predicted density = 1.212 g/cm³ , boiling point = 393.8°C , pKa = 16.42 .

- Implications: Positional isomerism may alter electronic distribution and binding affinity in biological targets.

7-Fluoro-1H-indole-3-carbaldehyde (CAS: 126921-16-2)

- Structural Difference : Carbaldehyde group at position 3 instead of tetrahydro-2H-pyran-4-ylmethyl.

- Molecular Formula: C₉H₆FNO (MW = 163.15 g/mol) .

- Implications: The aldehyde group introduces polarity and reactivity, enabling use as a synthetic intermediate.

Halogen-Substituted Analogs

7-Chloro-3-(difluoromethyl)-1H-indole

- Structural Difference : Chlorine at position 7 and difluoromethyl group at position 3.

- Molecular Formula : C₉H₆ClF₂N (MW = 213.60 g/mol) .

- The difluoromethyl group may enhance metabolic stability due to reduced susceptibility to oxidative degradation. This compound is noted for applications in pharmaceuticals and agrochemicals .

Heterocyclic Substituent Variants

3-[(4-Substituted Piperazin-1-yl)methyl]-1H-indole Derivatives

- Structural Difference : Piperazine ring (N-containing) at position 3 instead of tetrahydropyran (O-containing).

- Example Compound : 3-[(4-Methylpiperazin-1-yl)methyl]-1H-indole.

- Key Data : IC₅₀ values <10 μM against cancer cell lines .

- Implications : The piperazine group introduces basicity and hydrogen-bonding capacity, enhancing interactions with enzyme active sites (e.g., histone deacetylases). This contrasts with the tetrahydropyran group’s ether oxygen, which may prioritize hydrophobic interactions .

7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS: 2006-80-6)

- Structural Difference : Tetrahydropyridine (N-containing) substituent instead of tetrahydropyran.

- Molecular Formula : C₁₃H₁₃FN₂ (MW = 220.26 g/mol) .

- Implications : The nitrogen in the tetrahydropyridine ring may confer protonation-dependent solubility and metal-coordination capabilities, differing from the oxygen’s lone-pair interactions in tetrahydropyran.

Biological Activity

7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole is a synthetic organic compound classified as an indole derivative. This compound has garnered attention in medicinal chemistry due to its unique structural features, which include a fluorine atom at the 7th position and a tetrahydro-2H-pyran-4-yl group at the 3rd position. These modifications are believed to impart distinct biological activities, making it a candidate for various therapeutic applications.

- Molecular Formula : C₁₄H₁₆FNO

- Molecular Weight : 233.28 g/mol

- CAS Number : 2197054-20-7

The biological activity of 7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity, while the tetrahydro-2H-pyran ring influences the compound's pharmacokinetic properties. This dual functionality may facilitate modulation of various biological pathways, including:

- Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation.

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

Anticancer Properties

Research indicates that indole derivatives can exhibit significant anticancer properties. For instance, a study demonstrated that compounds structurally related to 7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole showed inhibitory effects on cancer cell lines through apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole | HeLa | 12.5 | Apoptosis induction |

| Related Indole Derivative | A549 | 15.0 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In vitro assays revealed its effectiveness against several bacterial strains, suggesting it may serve as a lead compound for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Case Studies

- Study on Anticancer Activity : A recent study explored the effects of various indole derivatives on cancer cell proliferation. The results indicated that compounds similar to 7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole significantly reduced cell viability in breast cancer cell lines, highlighting their potential as anticancer agents.

- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of indole derivatives against resistant bacterial strains. The study found that the tested compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential role in combating antibiotic resistance.

Comparison with Similar Compounds

The unique combination of the fluorine atom and tetrahydropyran ring in 7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole distinguishes it from other indole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 7-Fluoroindole | Lacks tetrahydropyran ring | Lower selectivity |

| 3-(Tetrahydro-2H-pyran-4-yl)-1H-indole | Lacks fluorine atom | Reduced binding affinity |

| 7-Fluoro-3-methylindole | Contains methyl instead of tetrahydropyran ring | Different chemical properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole?

- Methodology : The synthesis can involve multi-step approaches, such as:

- Vilsmeier-Haack reaction for indole ring formation, followed by fluorination at the 7-position using selective reagents like DAST (diethylaminosulfur trifluoride) .

- Suzuki-Miyaura coupling to introduce the tetrahydropyran-4-yl group via boron-containing intermediates (e.g., tetrahydropyran boronic esters) .

- Example: A related fluorinated indole derivative was synthesized in 85% yield via arylhydrazine condensation and reflux in ethanol, followed by recrystallization .

Q. How is the structural integrity of 7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole validated?

- Methodology :

- X-ray crystallography confirms bond angles (e.g., C–C–C angles averaging 117–123°) and dihedral angles between aromatic systems (e.g., 13.28° between pyrazole and indole planes in analogs) .

- NMR spectroscopy identifies key signals: Fluorine-19 NMR for confirming fluorination, and 1H NMR for tetrahydropyran proton environments (δ 3.5–4.0 ppm for pyran-OCH2) .

Q. What experimental methods determine the compound’s physicochemical properties?

- Methodology :

- Solubility : Measured via shake-flask method in water and organic solvents (e.g., DMSO), with data reported in mg/mL .

- Melting point : Determined using differential scanning calorimetry (DSC), with typical ranges for fluorinated indoles between 150–250°C .

Advanced Research Questions

Q. How does fluorination at the 7-position influence reactivity and biological activity?

- Methodology :

- Comparative studies with non-fluorinated analogs reveal enhanced metabolic stability and altered electronic profiles (e.g., Hammett σ constants for fluorine: σₚ = +0.06) .

- Challenges : Fluorination can lead to steric hindrance or electron-withdrawing effects, requiring optimization of reaction conditions (e.g., elevated temperatures for nucleophilic substitution) .

Q. What computational approaches support structure-activity relationship (SAR) studies?

- Methodology :

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular docking evaluates binding affinity to biological targets (e.g., enzymes like PDE9A), with docking scores correlated to experimental IC₅₀ values .

Q. How do solid-state interactions affect crystallization and stability?

- Methodology :

- Hydrogen bonding analysis : Non-classical C–H···π interactions between indole rings stabilize crystal packing, as observed in analogs with [001] directional chains .

- Thermogravimetric analysis (TGA) assesses thermal stability, with decomposition temperatures >200°C for fluorinated indoles .

Q. What contradictions exist in reported synthetic yields or mechanistic pathways?

- Methodology :

- Mechanistic discrepancies : Some studies propose radical pathways for fluorination, while others favor SNAr mechanisms. Controlled experiments with radical scavengers (e.g., TEMPO) can clarify dominant pathways .

- Yield variability : Scale-up from milligram to gram quantities often reduces yields (e.g., from 85% to 60% due to side reactions), necessitating process optimization (e.g., flow chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.